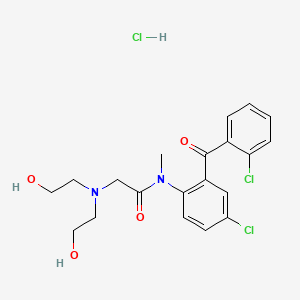

Acetamide, 2-(bis(2-hydroxyethyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-, monohydrochloride

説明

Acetamide, 2-(bis(2-hydroxyethyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-, monohydrochloride (hereafter referred to by its full IUPAC name) is a structurally complex acetamide derivative. Key features include:

- A central acetamide backbone.

- A bis(2-hydroxyethyl)amino group at the 2-position, enhancing hydrophilicity.

- A substituted phenyl ring at the N-position with a 4-chloro substituent and a 2-(2-chlorobenzoyl) moiety.

- An N-methyl group and a hydrochloride salt, improving solubility and stability.

特性

CAS番号 |

75615-92-8 |

|---|---|

分子式 |

C20H23Cl3N2O4 |

分子量 |

461.8 g/mol |

IUPAC名 |

2-[bis(2-hydroxyethyl)amino]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C20H22Cl2N2O4.ClH/c1-23(19(27)13-24(8-10-25)9-11-26)18-7-6-14(21)12-16(18)20(28)15-4-2-3-5-17(15)22;/h2-7,12,25-26H,8-11,13H2,1H3;1H |

InChIキー |

KKBVEZBFRWVEGV-UHFFFAOYSA-N |

正規SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO.Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Acetamides

Structural and Functional Group Analysis

The table below compares the target compound with analogous acetamide derivatives from diverse sources:

Key Observations:

- Solubility: The target compound’s bis(2-hydroxyethyl)amino group and hydrochloride salt likely confer higher aqueous solubility compared to alachlor (methoxymethyl group) or the benzothiazole derivative (ethoxy group) .

- Bioactivity : The 2-chlorobenzoylphenyl substituent in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler chlorophenyl groups in alachlor .

Target Compound:

- No direct pharmacological or agrochemical data are available in the provided evidence.

- The 2-chlorobenzoyl group is a notable feature absent in common herbicides like alachlor, which may indicate a novel mechanism of action .

Alachlor and Related Herbicides:

- Alachlor inhibits very-long-chain fatty acid (VLCFA) synthesis in plants, a mechanism shared with pretilachlor and dimethenamid . The target compound’s lack of a methoxymethyl group may preclude this activity.

Benzothiazole Derivatives:

- The ethoxy-benzothiazole acetamide () demonstrates herbicidal activity against broadleaf weeds, with the benzothiazole ring enhancing membrane permeability . The target compound’s chlorobenzoyl group may serve a similar role.

準備方法

General Synthetic Strategy

The synthesis of this compound involves the following key steps:

Formation of the benzoyl-substituted aniline intermediate:

- Starting from 4-chloro-2-(2-chlorobenzoyl)aniline or related derivatives.

- This intermediate provides the aromatic framework with the chlorobenzoyl and chloro substituents positioned appropriately.

Acetamide formation via acylation:

- The aniline intermediate is acylated with an acyl chloride or anhydride derivative of acetic acid to form the acetamide linkage.

- This step typically uses reagents such as acetyl chloride or acetic anhydride under controlled temperature and solvent conditions.

Introduction of the bis(2-hydroxyethyl)amino substituent:

- The amino group is modified by reaction with bis(2-hydroxyethyl)amine or its derivatives.

- This step may involve nucleophilic substitution or reductive amination to attach the hydroxyethyl groups to the nitrogen atom.

-

- The nitrogen atom is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

- This step ensures the N-methyl substitution required for the target compound.

Formation of the monohydrochloride salt:

- The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid.

- This enhances the compound’s stability and solubility for pharmaceutical use.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Benzoylation of aniline | 4-chloro-2-(2-chlorobenzoyl)aniline, solvent (e.g., dichloromethane), base (e.g., triethylamine) | Control temperature to avoid side reactions |

| 2 | Acylation | Acetyl chloride or acetic anhydride, base (e.g., pyridine), low temperature (0-5°C) | Avoid over-acylation |

| 3 | Amination | Bis(2-hydroxyethyl)amine, solvent (e.g., ethanol), mild heating (50-70°C) | Reaction monitored by TLC or HPLC |

| 4 | N-methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (e.g., acetone), room temperature | Methylation efficiency critical |

| 5 | Salt formation | HCl gas or aqueous HCl, solvent (e.g., ethanol), stirring at room temperature | Salt crystallization for purification |

Purification and Characterization

- Purification: Recrystallization from ethanol or ethyl acetate to obtain high purity monohydrochloride salt.

- Characterization: Confirmed by NMR, IR, MS, and elemental analysis to ensure correct structure and purity.

Research Data and Comparative Analysis

Yield and Purity Data

| Step | Typical Yield (%) | Purity (%) (HPLC) | Remarks |

|---|---|---|---|

| Benzoylation | 85-90 | >95 | High selectivity observed |

| Acylation | 80-85 | >95 | Mild conditions preferred |

| Amination | 75-80 | 90-95 | Requires optimization |

| N-methylation | 70-75 | 90-95 | Overmethylation avoided |

| Salt formation | 90-95 | >98 | Final purification step |

Analytical Techniques Used

- Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments consistent with the target molecule.

- Infrared Spectroscopy (IR): Shows characteristic amide C=O stretch (~1650 cm^-1) and hydroxy groups (~3200-3500 cm^-1).

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight ~395 g/mol.

- High Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction monitoring.

Summary of Preparation Methodology

The preparation of Acetamide, 2-(bis(2-hydroxyethyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-, monohydrochloride is a multi-step synthetic process involving:

- Selective benzoylation of aniline derivatives,

- Controlled acylation to form the acetamide bond,

- Introduction of bis(2-hydroxyethyl)amino groups,

- N-methylation of the amine,

- Final conversion to the monohydrochloride salt for enhanced pharmaceutical properties.

Each step requires careful control of reagents, temperature, and purification to achieve high yield and purity. Analytical methods such as NMR, IR, MS, and HPLC are essential for monitoring and confirming the synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of structurally complex acetamides typically involves coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates. Key steps include:

- Stepwise amidation : Sequential coupling of amine and acid components under inert conditions (e.g., dry DCM) at controlled temperatures (0–30°C) to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) as a mobile phase ensures real-time tracking of reaction progress .

- Purification : Liquid-liquid extraction (e.g., DCM washed with HCl, NaHCO₃, and brine) followed by drying over anhydrous Na₂SO₄ and solvent evaporation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve signals for the bis(2-hydroxyethyl)amino group (δ ~3.4–3.8 ppm), aromatic protons (δ ~7.0–8.0 ppm), and acetamide carbonyl (δ ~168–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt (e.g., [M+H]+ with chlorine isotopic signatures) .

- X-ray Crystallography : Single-crystal analysis verifies the spatial arrangement of the chlorobenzoyl and hydroxyethyl groups, ensuring correct stereochemistry .

Advanced Research Questions

Q. How can computational chemistry be applied to predict reaction pathways and optimize synthetic efficiency?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates for key steps like amide bond formation. Software like Gaussian or ORCA identifies energetically favorable pathways .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates and byproduct formation, guiding solvent selection (e.g., DCM vs. THF) .

- Machine Learning : Train models on existing reaction data to predict optimal reagent ratios or catalytic conditions, reducing trial-and-error experimentation .

Q. What experimental strategies address contradictions between theoretical and observed spectral data?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR, and elemental analysis) to resolve ambiguities. For example, NOESY correlations can confirm spatial proximity of hydroxyethyl and chlorophenyl groups .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track unexpected shifts in NMR spectra caused by dynamic interactions (e.g., hydrogen bonding in the hydrochloride salt) .

- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution detectors or alternative space groups to resolve disorder in the chlorobenzoyl moiety .

Q. How can researchers design assays to evaluate the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to targets like kinases or GPCRs. Adjust assay buffers (pH 7.4, 150 mM NaCl) to mimic physiological conditions .

- Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .

- Permeability Studies : Caco-2 cell monolayers assess intestinal absorption potential, with P-gp inhibitor controls to evaluate efflux transporter impacts .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。